molecular formula C11H13NO3 B146998 1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene CAS No. 134040-21-4

1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene

Cat. No.: B146998
CAS No.: 134040-21-4
M. Wt: 207.23 g/mol
InChI Key: PQACPGNUJJIEOZ-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene (CAS Registry Number: 134040-21-4 ) is an aromatic nitroalkene compound with the molecular formula C 11 H 13 NO 3 and an average molecular mass of 207.23 g/mol . This compound is characterized by an ethoxy substituent and a trans-configured (E) nitropropenyl group on the benzene ring . Its calculated physical properties include a density of approximately 1.129 g/cm³, a boiling point near 320.7°C at 760 mmHg, and a flash point of around 138°C . This chemical serves as a key synthetic intermediate in organic and medicinal chemistry research. A significant application is its use as a precursor in the synthesis of indole derivatives . The reductive cyclization of such o-substituted nitroalkenylbenzenes, catalyzed by transition metals like ruthenium, iron, or palladium under a carbon monoxide atmosphere, provides an efficient route to the indole ring system , a core structure found in many fine chemicals, agrochemicals, and active pharmaceutical ingredients (APIs). Researchers value this compound for its utility in developing novel synthetic methodologies and for constructing complex heterocyclic frameworks. The product is strictly for professional laboratory research. This compound is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-3-15-11-7-5-4-6-10(11)8-9(2)12(13)14/h4-8H,3H2,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQACPGNUJJIEOZ-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=C(C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C(\C)/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for the Synthesis of 1 Ethoxy 2 E 2 Nitroprop 1 Enyl Benzene

Retrosynthetic Analysis of the 1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene Framework

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. For this compound, the primary disconnection points are the carbon-carbon double bond and the carbon-nitro group bond.

The most logical disconnection is at the C=C double bond, which corresponds to a condensation reaction. This leads to two key synthons: an electrophilic 2-ethoxybenzaldehyde (B52182) and a nucleophilic 1-nitroethyl anion. These synthons, in turn, correspond to the readily available starting materials 2-ethoxybenzaldehyde and nitroethane. This approach is the foundation for widely used methods like the Knoevenagel and Henry reactions.

Retrosynthetic analysis of this compound
Figure 1: Retrosynthetic analysis of this compound, illustrating the disconnection to 2-ethoxybenzaldehyde and nitroethane.

Optimized Classical Approaches for Nitroalkene Synthesis Applied to this compound Precursors

Classical methods for nitroalkene synthesis, such as the Knoevenagel and Henry reactions, remain highly relevant due to their reliability and simplicity. Modern advancements have focused on optimizing these reactions to improve yields, stereoselectivity, and reaction conditions.

Refined Knoevenagel Condensation Strategies

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a base. In the synthesis of this compound, this translates to the reaction of 2-ethoxybenzaldehyde with nitroethane. While classic conditions often use amine bases like piperidine (B6355638) or butylamine, refined strategies employ various catalysts to enhance efficiency and selectivity.

Microwave-assisted synthesis and the use of solid-supported catalysts are two such refinements. For instance, using a catalyst like KCl supported on activated green mussel shell has been shown to be effective for Knoevenagel condensations, offering a cost-effective and environmentally friendly option. researchgate.net These methods can lead to higher yields and shorter reaction times compared to traditional approaches.

Mechanistic and Stereochemical Aspects of Henry Reaction-Derived Routes

The Henry reaction, or nitroaldol reaction, is the base-catalyzed addition of a nitroalkane to a carbonyl compound, forming a β-nitro alcohol. wikipedia.org This intermediate can then be dehydrated to yield the corresponding nitroalkene. wikipedia.orgorganic-chemistry.org The reaction begins with the deprotonation of the nitroalkane to form a nitronate anion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. wikipedia.org

For the synthesis of this compound, the reaction between 2-ethoxybenzaldehyde and nitroethane would first yield 1-(2-ethoxyphenyl)-2-nitropropan-1-ol. Subsequent dehydration, often acid- or base-catalyzed, produces the target nitroalkene. The stereochemistry of the final product, specifically the preference for the (E)-isomer, is a critical aspect. The elimination step generally favors the formation of the more thermodynamically stable (E)-isomer, where the bulky aromatic and nitro groups are positioned on opposite sides of the double bond. The choice of base and reaction conditions can influence the diastereoselectivity of the initial Henry adduct, which in turn can affect the E/Z ratio of the final product.

Innovative Catalytic Methods in the Formation of this compound

Recent years have seen the development of novel catalytic systems that offer greater control and efficiency in organic synthesis. These include transition metal-catalyzed and organocatalytic methods.

Transition Metal-Catalyzed Coupling Reactions for Olefin Synthesis

While not the most common route for this specific transformation, transition metal-catalyzed reactions represent a powerful alternative for olefin synthesis. For instance, a Heck-type reaction could theoretically be employed, coupling a vinyl nitro compound with an aryl halide. However, a more relevant approach in the broader context of nitroalkene synthesis is alkene cross-metathesis. This method uses catalysts, such as Grubbs' second-generation catalyst, to form new C=C bonds. organic-chemistry.org While typically applied to different substrates, the principles could be adapted for specific synthetic challenges.

Organocatalytic Approaches for Enhanced Efficiency and Selectivity

Organocatalysis, the use of small organic molecules to catalyze reactions, has emerged as a powerful tool in asymmetric synthesis and for promoting reactions under mild conditions. acs.orgacs.org For the Henry reaction, bifunctional organocatalysts, such as those based on thiourea (B124793) or cinchona alkaloids, have been shown to be highly effective. researchgate.netmdpi.com These catalysts can activate both the nitroalkane and the aldehyde through hydrogen bonding, facilitating the reaction and often controlling the stereochemical outcome. researchgate.net

In the context of synthesizing this compound, an organocatalyst could be used to promote the initial Henry reaction between 2-ethoxybenzaldehyde and nitroethane. The choice of catalyst can significantly impact the reaction rate and the diastereoselectivity of the intermediate β-nitro alcohol. Subsequent dehydration would then lead to the desired product. The advantage of organocatalysis lies in its potential for high enantioselectivity (if a chiral product were desired) and its operation under mild, often metal-free conditions. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Nitroalkenes
MethodologyTypical Catalysts/ReagentsKey AdvantagesPotential Challenges
Knoevenagel CondensationAmine bases (piperidine, butylamine), solid-supported catalystsDirect, often high-yielding for (E)-isomerCan require harsh conditions, catalyst removal
Henry Reaction & DehydrationBase (e.g., NaOH, amines), followed by acid or base for dehydrationVersatile, well-established, uses simple starting materialsTwo-step process, control of side reactions
Organocatalytic Henry ReactionThioureas, cinchona alkaloids, prolinol ethersMild conditions, high stereoselectivity possible, metal-freeCatalyst loading, optimization for specific substrates

Stereoselective Synthesis of (E)-1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene

The stereoselective synthesis of the target compound, which possesses a specific (E)-geometry around the carbon-carbon double bond, is primarily achieved through a two-step sequence: a Henry (nitroaldol) reaction between 2-ethoxybenzaldehyde and nitroethane, followed by the dehydration of the resulting β-nitro alcohol intermediate. The control of stereochemistry in both of these stages is paramount to obtaining the desired product in high purity.

Control Mechanisms for Olefin Geometry in Nitroalkene Formation

The formation of the nitroalkene from the β-nitro alcohol intermediate, 1-(2-ethoxyphenyl)-2-nitropropan-1-ol, can proceed via different stereochemical pathways, leading to either the (E)- or (Z)-isomer. The final geometry of the olefin is heavily influenced by the reaction conditions employed during the dehydration step.

Key factors that control the stereochemical outcome include the choice of dehydrating agent, solvent, temperature, and catalyst. For instance, base-catalyzed dehydration, which often occurs in situ following the Henry reaction, can be directed towards the thermodynamically more stable (E)-isomer, particularly with aromatic aldehydes. Elevated temperatures generally favor the formation of the nitroalkene over the isolation of the nitro alcohol intermediate. commonorganicchemistry.com

Specific methodologies have been developed to exert precise control over the olefin geometry. Research has shown that by carefully selecting the reaction conditions, one can selectively produce either the (E) or (Z) isomer from the same nitro alcohol precursor. For example, the use of different amine bases and the presence or absence of molecular sieves can dramatically shift the stereochemical outcome.

Table 1: Influence of Reaction Conditions on the Stereochemical Outcome of Nitroalkene Synthesis

Catalyst/Reagent Solvent Temperature Predominant Isomer Reference
Piperidine Toluene Reflux (E) organic-chemistry.org
Piperidine / Molecular Sieves Chloroform 0 °C to RT (Z) organic-chemistry.org
Acetic Anhydride / Sodium Acetate N/A 100 °C (E) General Method

This table presents generalized findings for the synthesis of nitroalkenes from aliphatic aldehydes and may be applicable to the synthesis of the target compound.

The mechanism often involves an E1cB (unimolecular elimination of the conjugate base) pathway, where the acidity of the proton alpha to the nitro group plays a key role. The stereoselectivity arises from the conformational preferences in the transition state leading to elimination. For aromatic systems like this compound, the formation of the (E)-isomer is often favored due to steric factors that minimize non-bonded interactions between the substituted benzene (B151609) ring and the methyl group in the transition state.

Diastereoselective and Enantioselective Pathways for Precursor Synthesis

The synthesis of the β-nitro alcohol precursor, 1-(2-ethoxyphenyl)-2-nitropropan-1-ol, can be performed with high levels of diastereoselectivity and enantioselectivity through asymmetric Henry reactions. This approach establishes the chiral centers in the molecule before the final dehydration step. The versatility of the nitro and hydroxyl groups makes these chiral β-nitro alcohols valuable synthetic intermediates. rsc.orgresearchgate.net

Organocatalysis: A prominent strategy involves the use of chiral organocatalysts, such as chiral amines, thioureas, and squaramides, to catalyze the reaction between 2-ethoxybenzaldehyde and nitroethane. mdpi.comrsc.org These catalysts operate by activating the aldehyde through the formation of an iminium ion or by organizing the reactants through hydrogen bonding, creating a chiral environment that directs the nucleophilic attack of the nitronate anion from a specific face. This leads to the formation of enantioenriched β-nitro alcohols. mdpi.com For example, copper(II) complexes with chiral ligands have been shown to be effective catalysts, where the choice of the basic anion can influence selectivity. mdpi.com

Biocatalysis: Enzymes offer a powerful and environmentally benign alternative for synthesizing chiral β-nitro alcohols. rsc.orgrsc.org Hydroxynitrile lyases (HNLs), for instance, can catalyze the Henry reaction in a promiscuous fashion. rsc.org Both (R)-selective and (S)-selective HNLs have been employed. For example, the (S)-selective HNL from Hevea brasiliensis (HbHNL) can catalyze the direct C-C bond formation to produce (S)-β-nitro alcohols. rsc.orgnih.gov Alternatively, kinetic resolution of a racemic β-nitro alcohol using an (R)-selective HNL from Arabidopsis thaliana (AtHNL) can yield the (S)-enantiomer with high enantiomeric excess. nih.gov

Table 2: Examples of Asymmetric Catalysis in Henry Reactions

Catalyst Type Catalyst Example Aldehyde Substrate Enantiomeric Excess (ee) Reference
Organocatalyst Chiral Thiourea Derivative Aromatic Aldehydes Up to 90% mdpi.com
Metal Complex N,N'-Dioxide-Copper(I) Aromatic Aldehydes Up to 98% acs.org
Biocatalyst (HNL) Hevea brasiliensis (HbHNL) Various Aldehydes Variable rsc.org

This table showcases the effectiveness of different catalytic systems for producing chiral β-nitro alcohols, the precursors to the target nitroalkene.

Sustainable and Green Chemistry Considerations in the Production of this compound

Adherence to the principles of green chemistry is increasingly important in chemical synthesis. The production of this compound can be made more sustainable by addressing factors such as solvent use, catalyst choice, energy consumption, and waste generation.

Alternative Solvents and Solvent-Free Conditions: A key green strategy is the replacement of hazardous organic solvents with more benign alternatives. The Henry reaction has been successfully performed in aqueous media, sometimes at neutral pH, which significantly reduces the environmental impact. researchgate.net Furthermore, solvent-free reaction conditions, promoted by catalysts like polymer-supported 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (PS-BEMP), have been developed, offering good yields and minimizing waste. researchgate.net The use of deep eutectic solvents (DESs), which are biodegradable and derived from biorenewable resources, also represents a promising green alternative. beilstein-journals.org

Catalyst Recyclability and Atom Economy: The development of recyclable catalysts is a cornerstone of sustainable synthesis. Heterogeneous catalysts, including polymer-supported bases, can be easily recovered and reused, reducing cost and waste. researchgate.net Biocatalysts are also highly attractive from a green perspective, as they are biodegradable and operate under mild conditions. rsc.orgrsc.org Atom economy is another critical consideration. The Henry reaction followed by dehydration is an addition-elimination sequence. Alternative routes like alkene cross-metathesis could potentially offer more atom-economical pathways to functionalized nitroalkenes, although this has been explored more for aliphatic systems. organic-chemistry.org

Energy Efficiency: Microwave-assisted synthesis has emerged as an energy-efficient method for promoting the Henry reaction. This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods.

Table 3: Green Chemistry Approaches for Nitroalkene Synthesis

Green Approach Specific Method Advantages Reference
Alternative Solvents Reaction in water Reduced toxicity and environmental impact researchgate.net
Solvent-Free Use of PS-BEMP catalyst Minimized solvent waste, good yields researchgate.net
Recyclable Catalysts Heterogeneous base catalysts Catalyst can be recovered and reused researchgate.net
Biocatalysis Use of Hydroxynitrile Lyases (HNLs) Biodegradable catalyst, mild conditions, high selectivity rsc.orgrsc.org

By integrating these advanced stereoselective and sustainable methodologies, the synthesis of this compound can be achieved with high precision and minimal environmental footprint, reflecting the progress of modern organic chemistry.

Mechanistic Investigations into the Reactivity of 1 Ethoxy 2 E 2 Nitroprop 1 Enyl Benzene

Nucleophilic Addition Reactions to the α,β-Unsaturated Nitroalkene System of 1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene

The electron-deficient nature of the β-carbon in the nitroalkene system of this compound makes it a prime target for nucleophilic attack. This reactivity is the basis for a variety of important carbon-carbon and carbon-heteroatom bond-forming reactions.

The Michael addition, or conjugate addition, of carbon nucleophiles is a fundamental reaction of α,β-unsaturated nitroalkenes. For this compound, this reaction would involve the addition of a carbanion or its equivalent to the β-position of the nitropropenyl group. A wide range of carbon nucleophiles, such as enolates derived from ketones, esters, and malonates, as well as organometallic reagents, can be employed. The presence of the ethoxy group at the ortho position of the benzene (B151609) ring may exert steric and electronic effects on the reaction's stereoselectivity.

Research on related substituted β-nitrostyrenes has shown that the stereochemical outcome of the Michael addition can often be controlled by the choice of catalyst and reaction conditions. For instance, the use of chiral organocatalysts can lead to the formation of enantiomerically enriched products. The diastereoselectivity of the reaction is influenced by the nature of the nucleophile and the substrate.

Nucleophile (Michael Donor)CatalystDiastereomeric Ratio (syn:anti)Enantiomeric Excess (% ee)
Dimethyl malonateProline derivative95:592
CyclohexanoneChiral diamine80:2085
ThiophenolTriethylamine--
Piperidine (B6355638)None--
Note: This table represents typical results for Michael additions to substituted nitrostyrenes and serves as a predictive model for the reactivity of this compound.

Heteroatom nucleophiles, such as amines, thiols, and alcohols, can also undergo Michael addition to the nitroalkene system of this compound. These reactions are often reversible, allowing for either kinetic or thermodynamic control of the product distribution.

Under kinetic control (lower temperatures, shorter reaction times), the reaction is irreversible, and the product distribution is determined by the relative rates of formation. Under thermodynamic control (higher temperatures, longer reaction times), the reaction is reversible, and the most stable product will be the major isomer. The stability of the adduct is influenced by steric and electronic factors. Mechanistic studies on the addition of amines to nitrostyrenes have provided insights into these processes.

Following a nucleophilic attack on the nitroalkene, the resulting intermediate can, in certain cases, undergo a subsequent intramolecular cyclization. This is particularly relevant if the initial nucleophile is part of the same molecule or if a reactive functional group is present in the Michael adduct. Such intramolecular pathways are powerful strategies for the synthesis of cyclic and heterocyclic compounds. For instance, if the ortho-ethoxy group were replaced with a nucleophilic group, an intramolecular Michael addition could lead to the formation of a benzofuran (B130515) derivative.

Cycloaddition Reactions Involving the (E)-2-nitroprop-1-enyl Moiety of this compound

The conjugated π-system of the nitroalkene moiety in this compound can also participate in pericyclic reactions, most notably cycloadditions.

The nitroalkene can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones, azides, and nitrile oxides. These reactions are a convergent and stereocontrolled method for the synthesis of five-membered heterocyclic rings. For example, the reaction of a substituted nitroalkene with a nitrone can yield isoxazolidine (B1194047) derivatives. The regioselectivity and stereoselectivity of these cycloadditions are governed by frontier molecular orbital (FMO) theory. The electron-withdrawing nitro group significantly lowers the energy of the LUMO of the nitroalkene, facilitating the reaction with electron-rich dipoles.

The carbon-carbon double bond of the nitropropenyl group can also function as a dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. The strong electron-withdrawing nature of the nitro group enhances the dienophilic character of the alkene, making it reactive towards electron-rich dienes. The Diels-Alder reaction provides a powerful tool for the construction of six-membered rings with high stereocontrol. The endo/exo selectivity of the reaction is influenced by secondary orbital interactions and steric effects. The presence of the ortho-ethoxy group on the benzene ring could influence the facial selectivity of the diene's approach.

DieneDienophileReaction ConditionsMajor Product
CyclopentadieneNitroethyleneThermalEndo-adduct
Danishefsky's diene(E)-2-NitrostyreneLewis Acid CatalysisCyclohexene (B86901) derivative
1,3-ButadieneThis compoundHigh PressureSubstituted cyclohexene
Note: This table provides examples of Diels-Alder reactions with related nitroalkenes to illustrate the potential reactivity of this compound.

Reduction Chemistry of the Nitro Group and Olefinic Bond within this compound

The reduction of β-nitrostyrenes is a well-established transformation in organic synthesis, typically involving the reduction of both the nitro group and the carbon-carbon double bond. The specific outcomes of these reductions are highly dependent on the reagents and reaction conditions employed.

Selective Reduction of the Nitro Group to Amines, Hydroxylamines, or Oximes

The selective reduction of the nitro group in nitrostyrene (B7858105) derivatives to an amine is a common synthetic procedure. This transformation is typically achieved through catalytic hydrogenation or with the use of metal hydrides.

General Approaches to Amine Formation:

Reducing Agent/SystemGeneral Observations
Catalytic Hydrogenation (e.g., H₂, Pd/C)Generally effective for the reduction of both the nitro group and the olefinic bond.
Metal Hydrides (e.g., LiAlH₄, NaBH₄)Powerful reducing agents capable of reducing the nitro group. The olefinic bond may also be reduced.
Metal-Acid Systems (e.g., Fe/HCl, Sn/HCl)A classic method for the reduction of aromatic nitro compounds to anilines.

Detailed research on the selective reduction of the nitro group in this compound to form the corresponding amine, hydroxylamine (B1172632), or oxime is not described in the available literature. The presence of the conjugated system and the ethoxy group may influence the reactivity and selectivity of these transformations, but specific experimental data is lacking.

Stereocontrolled Reductive Saturation of the Olefinic Bond

The stereocontrolled reduction of the olefinic bond in β-nitrostyrenes is a significant challenge, as the reduction of the nitro group often occurs concurrently. The development of methodologies for the stereoselective saturation of the double bond would be of considerable interest for the synthesis of chiral molecules.

Potential Strategies for Stereocontrolled Reduction:

Chiral Catalysts: The use of chiral transition metal catalysts in hydrogenation reactions could potentially lead to the enantioselective reduction of the olefinic bond.

Substrate Control: The existing stereochemistry of the molecule could be used to direct the approach of the reducing agent, although the (E)-configuration of the starting material provides limited inherent chirality.

Specific studies detailing the stereocontrolled reductive saturation of the olefinic bond in this compound have not been reported.

Elaboration of the Ethoxybenzene Moiety via Electrophilic Aromatic Substitution or Other Transformations

The ethoxybenzene moiety of this compound contains an activating ethoxy group and a deactivating nitropropenyl group. The interplay of these two substituents would direct any electrophilic aromatic substitution reactions. The ethoxy group is an ortho-, para-director, while the deactivating nitropropenyl group would be expected to be a meta-director.

Predicted Directing Effects for Electrophilic Aromatic Substitution:

PositionInfluence of Ethoxy GroupInfluence of Nitropropenyl GroupPredicted Outcome
Ortho to EthoxyActivating-Potentially favored
Para to EthoxyActivating-Potentially favored
Meta to Ethoxy--Less favored

No experimental data for electrophilic aromatic substitution or other transformations of the ethoxybenzene moiety in this compound has been found in the scientific literature.

Detailed Analysis of Stereochemical Outcomes and Mechanistic Pathways in Transformations of this compound

A detailed analysis of the stereochemical outcomes and mechanistic pathways for the transformations of this compound is not possible due to the absence of specific research on this compound. Mechanistic studies would require experimental evidence from techniques such as kinetic analysis, isotopic labeling, and computational modeling, none of which have been reported for this molecule.

Strategic Applications of 1 Ethoxy 2 E 2 Nitroprop 1 Enyl Benzene As a Versatile Synthetic Building Block

Construction of Nitrogen-Containing Heterocycles Utilizing 1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene as a Precursor

There is a lack of published research detailing the use of this compound as a direct precursor for the synthesis of various nitrogen-containing heterocycles.

Synthesis of Pyrroles, Indoles, and Related Architectures

No specific methods or reaction schemes have been found in the scientific literature that employ this compound for the construction of pyrrole (B145914) or indole (B1671886) rings. General methods for indole and pyrrole synthesis from nitro compounds exist, but their applicability to this specific substrate has not been documented.

Formation of Isoxazoles, Pyrazoles, and Fused Systems

Similarly, the utility of this compound in the synthesis of isoxazoles, pyrazoles, or related fused heterocyclic systems is not reported in the available literature.

Stereoselective Synthesis of Complex Molecular Scaffolds via Reactions Involving this compound

The potential of this compound in stereoselective synthesis remains an open area for investigation, as no specific studies have been identified.

Asymmetric Michael Additions for Chiral Center Generation

While nitrostyrenes are well-known Michael acceptors in asymmetric synthesis, there are no documented examples of asymmetric Michael additions specifically utilizing this compound to generate chiral centers with high enantioselectivity.

Chiral Catalyst-Mediated Transformations to Achieve Enantiopurity

The application of chiral catalysts to mediate transformations of this compound for the synthesis of enantioenriched products has not been reported.

Development of Diverse Functionalized Arenes from this compound

There is no available research that specifically describes the conversion of this compound into a diverse range of functionalized arenes. While the nitroalkene moiety offers a versatile handle for various transformations, its synthetic utility in the context of this particular substituted arene has not been explored in the literature.

Pathways to Advanced Synthetic Intermediates from this compound

Detailed, peer-reviewed research outlining specific pathways from this compound to advanced synthetic intermediates is not available in the surveyed scientific literature. General transformations of the nitroalkene functional group, such as reduction of the nitro group and/or the double bond, are well-established for related compounds. wikipedia.org For instance, the reduction of 1-phenyl-2-nitropropene (B101151) is a known route to amphetamine. wikipedia.org By analogy, one could postulate the reduction of this compound to yield 1-(2-ethoxyphenyl)propan-2-amine, a potential precursor for more complex molecules. However, without specific experimental data for the 2-ethoxy substituted compound, this remains speculative.

The presence of the ethoxy group at the ortho position of the benzene (B151609) ring could influence the reactivity of the molecule and the properties of any resulting intermediates. This substitution could potentially be leveraged for ortho-lithiation or other ortho-directed reactions, opening pathways to unique molecular architectures. Unfortunately, no studies have been found that explore these possibilities for this specific compound.

Integration of this compound into Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. Nitrostyrenes are known to participate in various MCRs, often acting as the Michael acceptor. These reactions are valuable for the rapid construction of diverse molecular scaffolds, including heterocyclic compounds. researchgate.net

While the general utility of nitrostyrenes in MCRs is established, there is a conspicuous absence of published research demonstrating the integration of this compound into such reaction schemes. The electronic and steric effects of the 2-ethoxy group would likely modulate the reactivity of the nitroalkene in MCRs, potentially leading to different outcomes or selectivities compared to unsubstituted or differently substituted nitrostyrenes. The exploration of its behavior in well-known MCRs, such as the synthesis of pyrroles or other heterocycles, could be a fruitful area for future research.

Theoretical and Computational Chemistry Studies of 1 Ethoxy 2 E 2 Nitroprop 1 Enyl Benzene

Electronic Structure and Frontier Molecular Orbital Analysis of 1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene

A computational study of this compound would typically begin with an analysis of its electronic structure. This would involve calculating the energies and visualizing the shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical stability and reactivity. A smaller gap generally indicates higher reactivity. For a molecule with both an electron-donating group (ethoxy) and an electron-withdrawing group (nitro), the distribution of these frontier orbitals would be of particular interest. The HOMO would likely be localized more on the electron-rich ethoxybenzene moiety, while the LUMO would be concentrated on the electron-deficient nitropropene chain. This distribution governs the molecule's behavior as an electron donor or acceptor in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Molecular OrbitalEnergy (eV)Primary Localization
HOMO-6.5Ethoxybenzene Ring
LUMO-2.1Nitropropene Moiety
HOMO-LUMO Gap4.4-

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation of this compound Transformations

DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its behavior in various transformations, such as cycloadditions, reductions of the nitro group, or nucleophilic additions to the double bond.

For any proposed reaction, computational chemists would locate the transition state structure, which represents the highest energy point along the reaction coordinate. Characterizing this structure and calculating the activation energy (the energy difference between the reactants and the transition state) are crucial for understanding the feasibility and rate of the reaction. A lower activation energy implies a faster reaction.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. This profile provides a visual representation of the reaction mechanism. From these energy profiles, theoretical reaction rates can be estimated using transition state theory, offering insights into the reaction kinetics.

Prediction of Reactivity and Selectivity in Novel Transformations of this compound

Computational models can be used to predict how this compound would behave in new, unexplored reactions. By analyzing its electronic and steric properties, researchers can predict the most likely sites for nucleophilic or electrophilic attack. For example, the model could predict whether a nucleophile would preferentially add to the carbon-carbon double bond or react with the nitro group. It could also predict the stereochemical outcome of reactions (selectivity).

Application of Quantum Chemical Descriptors for Understanding Reactivity Patterns and Design Principles

A range of quantum chemical descriptors can be calculated to quantify the reactivity of this compound. These include parameters like electrostatic potential, Mulliken charges, and Fukui functions. These descriptors provide a numerical basis for understanding the molecule's reactivity patterns. For instance, mapping the electrostatic potential onto the molecule's surface would visually indicate electron-rich (negative potential) and electron-poor (positive potential) regions, which are susceptible to electrophilic and nucleophilic attack, respectively. This information can be invaluable for designing new molecules with tailored reactivity.

Derivatization and Analog Development from 1 Ethoxy 2 E 2 Nitroprop 1 Enyl Benzene

Synthesis of Saturated Nitroalkane Derivatives from 1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene

The conjugated double bond in this compound is activated by the electron-withdrawing nitro group, making it susceptible to reduction. The selective reduction of this alkene functionality without affecting the nitro group yields the corresponding saturated nitroalkane, 1-ethoxy-2-(2-nitropropyl)benzene. This transformation is a key step in creating derivatives with a chiral center at the β-position relative to the aromatic ring. A variety of reducing agents and methodologies can be employed for this purpose, often with the goal of achieving high yield and, in some cases, stereoselectivity. wiley-vch.de

Conjugate reduction of nitroalkenes is a well-established method for the synthesis of nitroalkanes. wiley-vch.de Common methods include catalytic hydrogenation and the use of hydride reagents. Transfer hydrogenation has also been successfully applied to the conjugate reduction of unsaturated nitroalkene substrates to form β-chiral nitroalkanes. acs.org

Table 1: Reagents for the Reduction of Nitroalkenes to Saturated Nitroalkanes

Reducing Agent/SystemDescriptionTypical ConditionsReference
Sodium borohydride (B1222165) (NaBH₄)A common and mild reducing agent. Often used in combination with a proton source.Methanol or ethanol (B145695) solvent, room temperature. wikipedia.org
Catalytic Hydrogenation (H₂)Utilizes a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni).H₂ gas, Pd/C or PtO₂, various solvents. imperial.ac.uk
Hantzsch EsterA dihydropyridine (B1217469) derivative used in organocatalytic transfer hydrogenation reactions.Toluene, heat, often with a chiral catalyst for asymmetric reduction. nih.gov
Triethylsilane (Et₃SiH)A mild reducing agent often used with a catalyst.Can be used in organocatalytic reductions. acs.org

The resulting saturated nitroalkane, 1-ethoxy-2-(2-nitropropyl)benzene, is a valuable intermediate itself, amenable to further modifications of the nitro group or the aromatic system.

Functional Group Interconversions of the Nitro Moiety to Other Organic Functionalities

The nitro group is often referred to as a "synthetic chameleon" due to its ability to be transformed into a wide array of other functional groups. taylorfrancis.com This versatility is a cornerstone of the synthetic utility of this compound and its saturated derivatives.

Reduction to Primary Amines: One of the most common transformations of the nitro group is its reduction to a primary amine. This can be achieved after the saturation of the alkene bond. The resulting 2-(2-ethoxyphenyl)propan-1-amine (B13602851) is a chiral amine that can be a valuable building block. Powerful reducing agents are required for this conversion.

Table 2: Reagents for Nitro Group Reduction to Amines

Reducing Agent/SystemDescriptionReference
Lithium aluminum hydride (LiAlH₄)A strong, non-selective reducing agent capable of reducing both the nitro group and other functional groups. wikipedia.orgimperial.ac.uk
Catalytic Hydrogenation (H₂)Using catalysts like Raney Nickel or Palladium under more forcing conditions (higher pressure/temperature) than for alkene reduction. wikipedia.orgwikipedia.org
Iron (Fe) in acidic mediumA classic method for the reduction of aromatic nitro compounds, also applicable to aliphatic ones. wikipedia.org

Conversion to Carbonyl Compounds (Nef Reaction): The Nef reaction is a powerful method for converting a primary or secondary nitroalkane into an aldehyde or a ketone, respectively. wikipedia.org For the saturated derivative, 1-ethoxy-2-(2-nitropropyl)benzene, the Nef reaction would yield 1-(2-ethoxyphenyl)propan-2-one. The reaction typically involves the formation of a nitronate salt by treatment with a base, followed by hydrolysis with a strong mineral acid. wikipedia.orgorganic-chemistry.org Various modern modifications of the Nef reaction exist that use different reagents to achieve the transformation under milder conditions. organic-chemistry.orgmdma.ch

Partial Reduction to Hydroxylamines: The nitro group can also be partially reduced to a hydroxylamine (B1172632) functional group. wikipedia.org This transformation provides another route to nitrogen-containing derivatives with different reactivity profiles compared to amines or nitro compounds.

Strategic Modifications of the Ethoxy Group and Aromatic Ring System in this compound Derivatives

The aromatic ring and its ethoxy substituent provide further opportunities for derivatization. These modifications can alter the electronic and steric properties of the molecule.

Modification of the Ethoxy Group: The ethoxy group is an ether linkage, which can be cleaved to reveal a phenol. This O-dealkylation reaction is typically achieved using strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃). The resulting phenolic compound, 2-[(E)-2-nitroprop-1-enyl]phenol, can then undergo reactions typical of phenols, such as esterification or further etherification with different alkyl groups.

Exploration of Chiral Analogs and Enantiomerically Enriched Species Derived from this compound

The reduction of the carbon-carbon double bond in this compound creates a stereocenter. Consequently, the development of asymmetric methods to control the stereochemistry of this reduction is of significant interest for producing enantiomerically enriched chiral building blocks. acs.org

Catalytic asymmetric reduction of conjugated nitroalkenes has emerged as a powerful strategy. taylorfrancis.comresearchgate.net This can be achieved using chiral catalysts, which can be either metal-based or purely organic molecules (organocatalysts). acs.org

Organocatalysis: Chiral amines or thioureas have been shown to catalyze the enantioselective transfer hydrogenation of nitroalkenes using Hantzsch esters as the hydrogen source. acs.orgmdpi.com These catalysts can provide high levels of enantioselectivity for a broad range of substrates. acs.org

Metal Catalysis: Chiral complexes of metals such as copper (Cu), rhodium (Rh), or iridium (Ir) are also effective in catalyzing the asymmetric reduction of nitroalkenes. acs.org

The successful development of such an enantioselective reduction would provide access to either the (R)- or (S)-enantiomer of 1-ethoxy-2-(2-nitropropyl)benzene. These chiral nitroalkanes can then be converted into a variety of other enantiopure compounds, such as chiral amines, carboxylic acids, and β-amino acids, which are valuable in medicinal chemistry and materials science. acs.org

Design and Synthesis of Complex Polycyclic Scaffolds Incorporating the this compound Motif

The reactivity of the nitroalkene functionality makes this compound a valuable component in the synthesis of more complex, polycyclic molecules. nih.gov Nitrostyrene (B7858105) derivatives are known to participate in various cycloaddition and cascade reactions that can rapidly build molecular complexity. researchgate.netresearchgate.net

Cycloaddition Reactions: The electron-deficient double bond of this compound can act as a dienophile in Diels-Alder reactions with suitable dienes. This [4+2] cycloaddition would lead to the formation of a six-membered ring, incorporating the original aromatic ring into a more complex, fused, or bridged polycyclic system.

Cascade Reactions: Nitroalkenes are excellent substrates for cascade or domino reactions. taylorfrancis.com For instance, a Michael addition to the double bond could be followed by an intramolecular cyclization to form heterocyclic structures. The synthesis of indole (B1671886) and other alkaloid scaffolds often utilizes nitrostyrene precursors. wvu.edu A palladium-catalyzed reductive cyclization of 2-nitrostyrene derivatives is a known method for preparing indoles. wvu.edu By analogy, derivatives of this compound could potentially be used to construct novel, substituted polycyclic heterocyclic systems. nih.gov

Future Research Directions and Emerging Paradigms for 1 Ethoxy 2 E 2 Nitroprop 1 Enyl Benzene

Unexplored Reactivity Manifolds and Transformational Potential of 1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene

The rich chemistry of nitroalkenes suggests numerous unexplored reactivity manifolds for this compound. Beyond its established role as a Michael acceptor, several advanced transformations can be envisaged.

Photochemical Reactivity: The conjugated system of this compound makes it an ideal candidate for photochemical transformations. Irradiation with visible light could induce [2+2] photocycloaddition reactions with various olefins, leading to the formation of highly substituted cyclobutane (B1203170) rings. ewadirect.com This approach could provide access to complex scaffolds that are challenging to synthesize through traditional thermal methods. Furthermore, photochemical rearrangement of the nitro group could lead to the formation of oximes, a transformation that has been observed for other β-methyl-β-nitrostyrenes. nih.gov

Denitrative Cross-Coupling Reactions: The nitro group can serve as a versatile leaving group in cross-coupling reactions, a strategy that has been gaining traction in recent years. amt.uk This "synthetic chameleon" nature of the nitro group allows for its replacement with a variety of other functional groups. amt.uk For this compound, this could involve stereoselective denitrative cross-couplings with organoboronic acids (Suzuki-type), organostannanes (Stille-type), or terminal alkynes (Sonogashira-type) to introduce new carbon-carbon bonds at the vinylic position, while retaining the double bond geometry.

Cycloaddition Reactions: As a potent dienophile due to the electron-withdrawing nitro group, this compound is a prime candidate for various cycloaddition reactions. wikipedia.org Diels-Alder reactions with a wide range of dienes could provide access to complex cyclohexene (B86901) derivatives. Moreover, 1,3-dipolar cycloadditions with nitrones, azomethine ylides, or nitrile oxides could be employed to construct five-membered heterocyclic rings with high regioselectivity and stereoselectivity. wikipedia.org The influence of the ortho-ethoxy group on the facial selectivity of these cycloadditions warrants detailed investigation.

Table 1: Potential Unexplored Reactions of this compound

Reaction TypePotential Reagent/ConditionsExpected Product ClassKey Area of Investigation
[2+2] PhotocycloadditionVisible light, various alkenes/alkynesSubstituted cyclobutanes/cyclobutenesDiastereoselectivity and regioselectivity
Denitrative Cross-CouplingPd catalyst, boronic acids/stannanes/alkynesSubstituted styrenesStereoretention and functional group tolerance
Diels-Alder ReactionElectron-rich dienes, Lewis acid catalysisSubstituted cyclohexenesEndo/exo selectivity and facial selectivity
1,3-Dipolar CycloadditionNitrile oxides, nitrones, azomethine ylidesIsoxazolines, isoxazolidines, pyrrolidinesRegiochemistry and stereocontrol

Integration of this compound into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from traditional batch processes to continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, and scalability. ewadirect.comsigmaaldrich.com The synthesis and functionalization of this compound are well-suited for such a transition.

Continuous Flow Synthesis: The Henry-nitroaldol condensation, the key step in the synthesis of β-nitrostyrenes, can be efficiently performed under continuous flow conditions. acs.orgrsc.org A packed-bed reactor containing a solid-supported base catalyst, such as amino-functionalized silica (B1680970) gel, can be used for the condensation of 2-ethoxybenzaldehyde (B52182) with nitroethane, followed by in-line dehydration to yield this compound. rsc.orgacs.org This approach allows for precise control over reaction parameters, minimizes the formation of byproducts, and facilitates straightforward purification. numberanalytics.com Subsequent functionalization reactions, such as Michael additions or reductions, can also be integrated into a multistep flow system. nih.govacs.org

Automated Synthesis Platforms: Automated synthesis platforms, which combine robotics with software for reaction planning and execution, can accelerate the exploration of the chemical space around this compound. wikipedia.orgnih.gov Such platforms can be programmed to perform a wide array of reactions in parallel, using pre-packaged reagent cartridges. sigmaaldrich.com This would enable the rapid generation of a library of derivatives of this compound for screening in various applications, such as drug discovery or materials science. The modular nature of these platforms allows for the systematic variation of reaction partners and conditions to optimize reaction outcomes. wikipedia.org

Development of Highly Chemo-, Regio-, and Stereoselective Functionalization Methods for this compound

Achieving high levels of selectivity is a central goal in modern organic synthesis. For this compound, the development of novel functionalization methods with precise control over chemo-, regio-, and stereoselectivity is a key area for future research.

Asymmetric Conjugate Additions: The Michael addition of nucleophiles to this compound is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. The development of novel chiral organocatalysts or metal complexes can enable highly enantioselective and diastereoselective conjugate additions. acs.org For instance, chiral bifunctional catalysts, such as squaramides or thioureas, can activate both the nitroalkene and the nucleophile through hydrogen bonding, leading to a highly organized transition state and excellent stereocontrol. researchgate.net

Regioselective Functionalization: The presence of multiple reactive sites in this compound (the β-carbon of the alkene, the nitro group, and the aromatic ring) presents both a challenge and an opportunity for regioselective functionalization. The choice of catalyst and reaction conditions can be tuned to direct the reaction to a specific site. For example, under certain conditions, Friedel-Crafts alkylation of electron-rich arenes could be directed to the β-position of the nitroalkene, while under different conditions, reactions could be targeted at the aromatic ring of the this compound itself.

Chemoselective Transformations: The nitro group can be selectively transformed into a variety of other functional groups, such as amines, oximes, or carbonyls, in the presence of the alkene and ethoxy functionalities. nih.gov The development of chemoselective reduction methods for the nitro group without affecting the double bond is of particular interest, as it would provide access to valuable β-amino acid precursors.

Design and Synthesis of Novel Catalytic Systems for Efficient Transformations of this compound

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound. This includes the design of both homogeneous and heterogeneous catalysts with enhanced activity, selectivity, and recyclability.

Bifunctional Catalysis: The design of catalysts with multiple functional groups that can act in a cooperative manner is a promising strategy. For example, a catalyst bearing both a Lewis acidic site to activate the nitro group and a Brønsted basic site to activate the nucleophile could significantly accelerate conjugate addition reactions and enhance stereoselectivity. stevens.edu

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for a wide range of organic transformations. chemspeed.com For this compound, photoredox catalysis could be employed for radical-mediated additions to the double bond or for denitrative functionalization reactions under mild conditions. chemspeed.com

Heterogeneous Catalysis: The immobilization of catalysts on solid supports offers several advantages, including ease of separation and recyclability. rsc.org For large-scale applications, the development of robust and highly active heterogeneous catalysts for the synthesis and functionalization of this compound is highly desirable. This could include metal nanoparticles, metal-organic frameworks (MOFs), or functionalized polymers.

Synergistic Approaches Combining this compound with Other Advanced Chemical Building Blocks for Molecular Complexity

The strategic combination of this compound with other advanced chemical building blocks in cascade or multicomponent reactions can lead to a rapid increase in molecular complexity from simple starting materials. organic-chemistry.org

Domino and Cascade Reactions: Domino reactions, where a single event triggers a cascade of subsequent transformations, are highly efficient for the construction of complex polycyclic systems. acs.orgmdpi.com this compound can be designed as a key component in such cascades. For example, a Michael addition to the nitroalkene could be followed by an intramolecular cyclization to form a new ring system. rsc.org

Multicomponent Reactions (MCRs): MCRs, in which three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials, are highly atom-economical. amt.uk this compound can serve as an excellent electrophile in MCRs. For instance, a three-component reaction with an amine and a 1,3-dicarbonyl compound could lead to the synthesis of highly substituted pyrrole (B145914) derivatives. amt.uk

Tandem Cycloadditions: The tandem cycloaddition chemistry of nitroalkenes has been shown to be a powerful strategy for the synthesis of complex alkaloids. akjournals.com A similar approach could be applied to this compound, where an initial intermolecular cycloaddition is followed by an intramolecular cycloaddition to rapidly assemble a polycyclic framework.

Table 2: Synergistic Reaction Strategies

StrategyReaction PartnersPotential Product ScaffoldsKey Advantage
Domino Michael-Aldol ReactionEnolates, aldehydesFunctionalized cyclohexanesRapid build-up of stereocenters
Multicomponent Pyrrole SynthesisAmines, 1,3-dicarbonylsTetrasubstituted pyrrolesHigh atom economy and diversity
Tandem [4+2]/[3+2] CycloadditionDienes, internal dipolesPolycyclic nitrogen heterocyclesConstruction of complex fused ring systems

Q & A

Q. What safety protocols are critical when handling 1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene?

  • Methodological Answer :
    • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
    • Ventilation : Use fume hoods to minimize inhalation risks, as nitro compounds may release toxic vapors .
    • Waste Disposal : Segregate nitro-containing waste in labeled, airtight containers for professional hazardous waste management .
    • First Aid : For accidental exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention .

Q. What synthetic routes are effective for producing this compound?

  • Methodological Answer :
    • Catalytic Hydrogenation : Use Raney nickel (NH3-activated) or Pt/Pd catalysts under H2 to reduce nitro intermediates while preserving the E-configuration .
    • Leuckart-Wallach Reaction : Employ reductive amination conditions (e.g., NH4 formate, formamide) to introduce the nitroprop-1-enyl group .
    • Key Steps :

Functionalize the benzene ring with ethoxy groups via nucleophilic substitution.

Introduce the nitroprop-1-enyl group via Heck or Wittig coupling .

Q. How is X-ray crystallography applied to resolve the crystal structure of this compound?

  • Methodological Answer :
    • Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) for single-crystal diffraction.
    • Structure Solution : Apply direct methods (SHELXS) and refine with SHELXL to model anisotropic displacement parameters .
    • Validation : Check for twinning using WinGX and visualize electron density maps with ORTEP-3 .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., twinning) be addressed for nitro-substituted benzene derivatives?

  • Methodological Answer :
    • Twinning Analysis : Use the ROTAX algorithm in SHELXL to refine twin laws and partition overlapping reflections .
    • High-Resolution Data : Collect data at low temperature (100 K) to minimize thermal motion artifacts .
    • Restraints : Apply geometric restraints for nitro group planarity to reduce model bias .

Q. How do catalyst systems influence stereoselectivity in synthesizing the E-isomer?

  • Methodological Answer :
    • Catalyst Screening : Compare NH3-activated Raney Ni (favors E-isomer via steric hindrance) vs. Pt/Pd (lower selectivity due to π-backbonding) .
    • Reaction Monitoring : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify E/Z ratios.
    • Optimization : Adjust solvent polarity (e.g., ethanol vs. THF) to stabilize transition states favoring the E-configuration .

Q. What in vitro assays are suitable for studying biological interactions of the nitro group?

  • Methodological Answer :
    • Enzyme Inhibition Assays : Test nitroreductase activity via UV-Vis spectroscopy (monitor NADPH oxidation at 340 nm) .
    • Cellular Uptake : Use fluorescent tagging (e.g., dansyl chloride) and confocal microscopy to track intracellular localization .
    • Toxicity Profiling : Conduct MTT assays on mammalian cell lines to evaluate cytotoxicity .

Q. How can computational methods predict electronic effects of substituents on reactivity?

  • Methodological Answer :
    • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electron-withdrawing effects of the nitro group.
    • Frontier Molecular Orbitals : Analyze HOMO-LUMO gaps to predict sites for electrophilic attack (e.g., nitro group directs meta-substitution).
    • Solvent Modeling : Use COSMO-RS to simulate solvent effects on reaction pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.